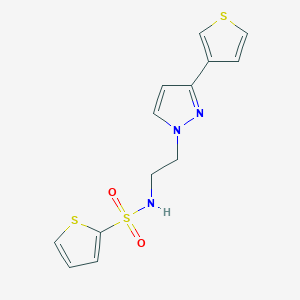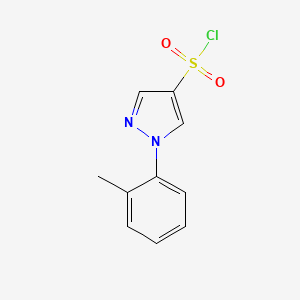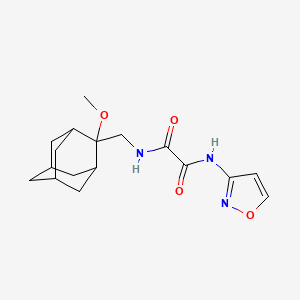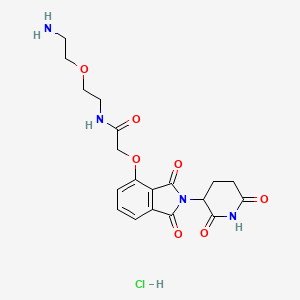![molecular formula C21H27N5O4 B2833929 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-12-1](/img/structure/B2833929.png)
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the dimethoxyphenyl group suggests that it may have unique reactivity and properties compared to other pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the dimethoxyphenyl and propyl groups would add complexity to the structure .Chemical Reactions Analysis
Pyrimidines can undergo a variety of reactions, including substitutions and additions . The presence of the dimethoxyphenyl group may influence the reactivity of the compound and could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely result in a relatively high melting point and low solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to the one often focuses on their synthesis and chemical properties. For example, studies have demonstrated methods for synthesizing various purine and pyrimidine derivatives with potential implications for developing novel pharmaceuticals and materials. These syntheses involve complex reactions that yield compounds with unique photophysical properties, solid-state fluorescence, and potential as pH sensors due to their ability to undergo protonation-induced color changes [Han Yan et al., 2017].
Pharmacological Applications
Several studies have investigated the pharmacological potential of purine and pyrimidine derivatives. Compounds with the pyrimido[2,1-f]purine structure have shown high affinity for serotonin and alpha receptors, suggesting their potential as ligands for neurological targets. Notably, derivatives have been identified as potent antagonists with anxiolytic-like and antidepressant-like activities in animal models, indicating their relevance for developing new therapeutic agents for mental health disorders [Sławomir Jurczyk et al., 2004].
Anti-inflammatory Properties
Research into substituted analogues of pyrimido[2,1-f]purine derivatives has revealed their significant anti-inflammatory activity in models of chronic inflammation. This suggests that such compounds, by virtue of their structural features, could serve as leads for the development of new anti-inflammatory drugs. Their ability to inhibit cyclooxygenase activity without inducing common side effects associated with other anti-inflammatory agents highlights their therapeutic potential [J. Kaminski et al., 1989].
Urease Inhibition
Compounds based on the pyrido[1,2-a]pyrimidine structure have been synthesized and evaluated for their urease inhibition activity. This suggests potential applications in treating diseases related to urease activity, such as certain types of ulcers and urinary tract infections. Notably, some derivatives exhibited significant activity, indicating the utility of such chemical frameworks in discovering new inhibitors of urease [A. Rauf et al., 2010].
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-8-7-14(29-4)10-16(15)30-5/h7-8,10,13H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELZTGMDTVXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833850.png)
![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)
![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)
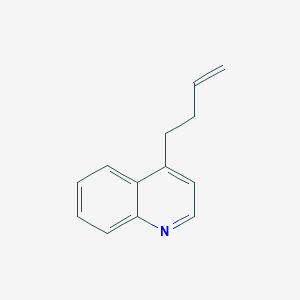
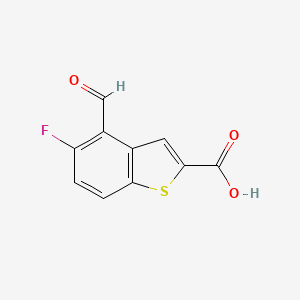

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
